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Abstract

Isamfazone is a pyridazinone derivative recognized for its anti-inflammatory and analgesic
properties, primarily in veterinary medicine. This technical guide provides a comprehensive
overview of the known chemical properties and structural characteristics of Isamfazone. Due to
the limited availability of specific experimental data in publicly accessible literature, this
document combines established information with generalized experimental protocols and likely
mechanistic pathways relevant to its therapeutic class. This guide is intended to serve as a
foundational resource for researchers and professionals involved in drug development and
chemical analysis.

Chemical Identity and Structure

Isamfazone, with the CAS Number 55902-02-8, is chemically identified as N-methyl-2-(6-oxo-
3-phenylpyridazin-1(6H)-yl)-N-(1-phenylpropan-2-yl)acetamide. Its molecular formula is
C22H23N302, corresponding to a molecular weight of 361.44 g/mol .

The chemical structure of Isamfazone incorporates a central pyridazinone ring, a phenyl group,
and an N-substituted acetamide moiety.

Figure 1: Chemical structure of Isamfazone.
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Physicochemical Properties

Specific experimental data for the physicochemical properties of Isamfazone are not widely

available in the public domain. The following table summarizes the known identifiers and

provides placeholders for key properties that would be determined experimentally.

Property Value Source
N-methyl-2-(6-ox0-3-

IUPAC Name phenylpyridazin-1(6H)-yl)-N-(1-  [1]
phenylpropan-2-yl)acetamide

CAS Number 55902-02-8 [1]

Molecular Formula C22H23N302 [1]

Molecular Weight 361.44 g/mol [1]

Appearance Solid powder [1]

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Solubility in Water

Data not available (generally

reported as limited)

Solubility in DMSO

Soluble

[1]

Solubility in Ethanol

Data not available

CC(Cclcceecl)N(C)C(=0)Cn1

SMILES [1]
c(=0)ccc(c2ccecec2)nl
InChI=1S/C22H23N302/c1-
17(15-18-9-5-3-6-10-
18)24(2)22(27)16-25-

InChl )24(2)22(27) [1]

21(26)14-13-20(23-25)19-11-
7-4-8-12-19/h3-14,17H,15-
16H2,1-2H3
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Spectroscopic Data

Detailed experimental spectroscopic data for Isamfazone (NMR, IR, Mass Spectrometry) are
not readily available in scientific literature. The following sections outline the expected spectral
features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum of Isamfazone is expected to show signals
corresponding to the aromatic protons of the two phenyl rings, the protons on the
pyridazinone ring, the methylene and methine protons of the N-substituted side chain, and
the methyl protons. The exact chemical shifts and coupling patterns would provide detailed
information about the connectivity of the molecule.

e 13C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the 22
carbon atoms in their unique chemical environments, including the carbonyl carbons of the
amide and pyridazinone moieties, the aromatic carbons, and the aliphatic carbons of the side
chain.

Infrared (IR) Spectroscopy

The IR spectrum of Isamfazone is predicted to exhibit characteristic absorption bands for its
functional groups:

e C=0 stretching: Strong absorptions are expected for the amide and pyridazinone carbonyl
groups.

e C-N stretching: Bands corresponding to the carbon-nitrogen bonds within the amide and
pyridazinone ring would be present.

e C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed.

o Aromatic C=C stretching: Multiple bands are expected for the phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry of Isamfazone would show a molecular ion peak corresponding to its
molecular weight. The fragmentation pattern would likely involve cleavage of the amide bond
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and fragmentation of the N-substituted side chain, providing further confirmation of the
structure.

Experimental Protocols

Specific experimental protocols for the determination of Isamfazone's chemical properties
have not been published. The following are generalized methodologies commonly employed for
the analysis of pharmaceutical compounds.

Melting Point Determination (General Protocol)

General Workflow for Melting Point Determination

Sample Preparation
(Dry, finely powdered Isamfazone)

(Capillary Tube Loading)

l

(Melting Point Apparatus Setu@

(Heating and ObservatiorD

(Record Melting Range)

Click to download full resolution via product page

Figure 2: General workflow for melting point determination.

e Sample Preparation: A small sample of Isamfazone is finely powdered and thoroughly dried.
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e Capillary Loading: The powdered sample is packed into a capillary tube.
o Apparatus Setup: The capillary tube is placed in a melting point apparatus.

» Heating and Observation: The sample is heated at a controlled rate, and the temperature at
which melting begins and is complete is observed.

o Data Recording: The melting range is recorded.

Solubility Determination (General Protocol)

General Workflow for Solubility Determination

(Add excess Isamfazone to solvena

i

Equilibrate at constant temperature
(e.g., shaking/stirring)

i

Separate solid from solution
(e.g., centrifugation, filtration)

i

Analyze supernatant concentration
(e.g., HPLC, UV-Vis)

(Calculate Solubilita

Click to download full resolution via product page

Figure 3: General workflow for solubility determination.

o Sample Preparation: An excess amount of Isamfazone is added to a known volume of the
solvent of interest (e.g., water, ethanol, DMSO).
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o Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a
sufficient period to reach equilibrium.

e Phase Separation: The undissolved solid is separated from the saturated solution by
centrifugation or filtration.

e Analysis: The concentration of Isamfazone in the clear supernatant is determined using a
suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or
UV-Visible Spectroscopy.

o Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL).

Mechanism of Action (Proposed)

As a non-steroidal anti-inflammatory drug (NSAID), Isamfazone is likely to exert its therapeutic
effects through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the
inflammatory cascade.

Inhibition of the Cyclooxygenase Pathway

The generally accepted mechanism of action for NSAIDs involves the inhibition of COX-1
and/or COX-2. These enzymes are responsible for the conversion of arachidonic acid to
prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this
pathway, Isamfazone would reduce the production of pro-inflammatory prostaglandins. The
specific selectivity of Isamfazone for COX-1 versus COX-2 has not been reported in the
available literature.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15600881?utm_src=pdf-body
https://www.benchchem.com/product/b15600881?utm_src=pdf-body
https://www.benchchem.com/product/b15600881?utm_src=pdf-body
https://www.benchchem.com/product/b15600881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Mechanism of Action for NSAIDs
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Figure 4: Proposed general mechanism of action for Isamfazone.

Conclusion

Isamfazone is a pyridazinone derivative with established anti-inflammatory and analgesic
applications. While its fundamental chemical identity is well-documented, a significant gap
exists in the publicly available, detailed experimental data regarding its physicochemical
properties, spectroscopic characteristics, and specific mechanism of action. The information
and generalized protocols presented in this guide provide a framework for researchers and
drug development professionals. Further experimental investigation is required to fully
elucidate the quantitative chemical properties and detailed biological activity of Isamfazone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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